molecular formula C10H11N3S B188125 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 26131-61-3

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B188125
CAS No.: 26131-61-3
M. Wt: 205.28 g/mol
InChI Key: TWQMMYPNEWSRLM-UHFFFAOYSA-N
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Description

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl and phenyl groups, as well as a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with ethyl and phenyl-substituted hydrazines. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water, which are refluxed together to yield the desired triazole compound . The reaction conditions often include heating and the use of organic solvents to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield

Biological Activity

4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by its unique structure comprising a five-membered ring with three nitrogen atoms and a sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative data with related compounds.

Chemical Structure

The molecular formula of this compound is C11_{11}H12_{12}N4_{4}S. The presence of the ethyl and phenyl groups along with the thiol functionality contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study demonstrated that at concentrations ranging from 31.25 to 125 μg/mL, this compound showed efficacy against various microbial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Microbial StrainMIC (μg/mL)MBC (μg/mL)
Escherichia coli31.2562.5
Staphylococcus aureus62.5125
Pseudomonas aeruginosa31.2562.5
Candida albicans62.5125

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has been shown to inhibit specific enzymes involved in cancer cell proliferation by forming covalent bonds with cysteine residues in proteins . In vitro studies have indicated that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

The mechanism through which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to their inhibition.
  • Metal Ion Interaction : The triazole ring can interact with metal ions, influencing biochemical pathways that are critical for microbial and tumor cell survival .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities. Below is a comparison highlighting key features:

Compound NameKey FeaturesActivity Level
4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiolContains a methoxy group affecting activityModerate
4-(pyridinyl)-5-(phenyl)-4H-1,2,4-triazoleDifferent heterocyclic substitutionHigh
5-(3-fluorophenyl)-4H-1,2,4-triazoleFluorine substitution altering electronic propertiesVariable

Case Studies

Recent studies have focused on the synthesis of new derivatives based on the triazole scaffold to enhance biological activity. For instance:

  • Hydrazone Derivatives : New derivatives synthesized from triazole-thiol compounds exhibited increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • S-substituted Derivatives : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial activity among derivatives tested against various pathogens .

Properties

IUPAC Name

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMMYPNEWSRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350692
Record name 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26131-61-3
Record name 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

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